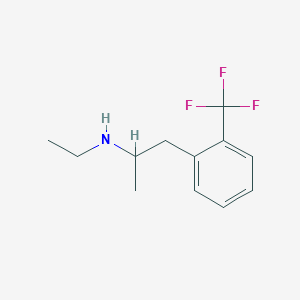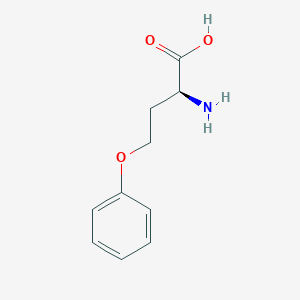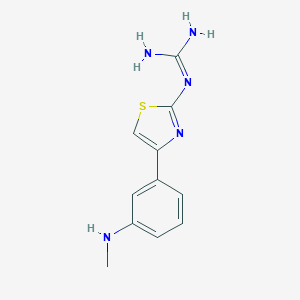![molecular formula C13H23NO6 B109733 [3-Carboxy-2-(4-carboxy-3-méthylbutanoyl)oxypropyl]-triméthylazanium ; chlorure CAS No. 102673-95-0](/img/structure/B109733.png)
[3-Carboxy-2-(4-carboxy-3-méthylbutanoyl)oxypropyl]-triméthylazanium ; chlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents. This compound has been used in various scientific and medical research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for understanding the biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
3-Methylglutarylcarnitine has a wide range of scientific research applications, including:
Biophysics Research: Used as a molecular probe in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.
Structural Biology: Employed as an anti-reduction spin label to investigate protein and nucleic acid structures.
Medical Imaging: Acts as a contrast agent in magnetic resonance imaging (MRI) to enhance image quality.
Drug Development: Utilized as a pharmacological tool to track drug distribution and accumulation in the body.
Chemical Synthesis:
Nanotechnology: Applied in the design of nanoscale devices and sensors.
Environmental Monitoring: Used as a sensor for detecting pollutants or environmental changes.
Agricultural Research: Helps study plant metabolism and stress responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis pathway for 3-Methylglutarylcarnitine involves the reaction of trimethylamine with propylene oxide to form a quaternary ammonium salt. This salt is then reacted with 3-chloropropionic acid to form the final compound. The steps are as follows:
- React trimethylamine with propylene oxide to form a quaternary ammonium salt.
- React the quaternary ammonium salt with 3-chloropropionic acid to form 3-Methylglutarylcarnitine.
- Purify the final product by recrystallization or other appropriate methods.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as outlined above, but with optimized reaction conditions and purification techniques to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylglutarylcarnitine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mécanisme D'action
The mechanism by which 3-Methylglutarylcarnitine exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In medical imaging, its paramagnetic properties enhance the contrast of MRI images by altering the relaxation times of nearby water protons.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carnitine: A compound structurally related to 3-Methylglutarylcarnitine, used in energy metabolism.
Beta-Alanine: An amino acid that is a component of carnosine, similar in structure and function.
Histidine: Another amino acid found in carnosine, sharing some structural similarities.
Uniqueness
What sets 3-Methylglutarylcarnitine apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a molecular probe, enzyme inhibitor, and MRI contrast agent highlights its versatility and wide range of applications.
Propriétés
Numéro CAS |
102673-95-0 |
|---|---|
Formule moléculaire |
C13H23NO6 |
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
3-(4-carboxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H23NO6/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18) |
Clé InChI |
HFCPFJNSBPQJDP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES canonique |
CC(CC(=O)O)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Key on ui other cas no. |
102673-95-0 |
Description physique |
Solid |
Synonymes |
3-Carboxy-2-(4-carboxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)









![Phenol, 2-[(9H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
